molecular formula C16H16N2O4 B14914560 4-nitro-N-(4-propoxyphenyl)benzamide

4-nitro-N-(4-propoxyphenyl)benzamide

Cat. No.: B14914560
M. Wt: 300.31 g/mol
InChI Key: MXLBGMCLSDOILY-UHFFFAOYSA-N
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Description

4-nitro-N-(4-propoxyphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.

    Substitution: Various alkyl-substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its analogs.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-nitro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)

InChI Key

MXLBGMCLSDOILY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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